molecular formula C14H12O2S B6320030 4-(3-Methylthiophenyl)benzoic acid CAS No. 282727-23-5

4-(3-Methylthiophenyl)benzoic acid

Cat. No.: B6320030
CAS No.: 282727-23-5
M. Wt: 244.31 g/mol
InChI Key: HVLUWWUXBGIXOW-UHFFFAOYSA-N
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Description

4-(3-Methylthiophenyl)benzoic acid (CAS 1261934-88-6) is a synthetic benzoic acid derivative with the molecular formula C 15 H 14 O 2 S and a molecular weight of 258.34 g/mol . This compound features a biphenyl core structure substituted with a carboxylic acid group and a methylthioether group, making it a valuable building block in organic synthesis and medicinal chemistry research. As a benzoic acid derivative, this compound serves as a versatile precursor for the design and synthesis of novel bioactive molecules. Benzoic acid scaffolds are frequently employed in developing pharmacologically active compounds, including enzyme inhibitors and molecules with potential antioxidant properties . The specific research applications for 4-(3-Methylthiophenyl)benzoic acid are investigator-dependent, and its mechanism of action would be defined by the final molecular structure it is incorporated into. Researchers can utilize this compound in various exploratory studies, such as: As an organic building block for the synthesis of more complex chemical entities . A potential precursor in the development of carbonic anhydrase inhibitors, following the structural motifs seen in related compounds . A starting material for creating novel azo compounds, which are studied for their electronic properties and potential antioxidant activity . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyers are responsible for verifying the product's identity, purity, and suitability for their specific research applications.

Properties

IUPAC Name

4-(3-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLUWWUXBGIXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(3-Methylthiophenyl)benzoic Acid and Its Derivatives: A Technical Guide to Chemical Identity, Synthesis, and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the biphenyl scaffold represents a "privileged structure," frequently utilized to target nuclear receptors, enzyme active sites, and protein-protein interactions. Among these, 4-(3-Methylthiophenyl)benzoic acid (also referred to systematically as 3'-methylthio-[1,1'-biphenyl]-4-carboxylic acid) and its halogenated or methoxylated derivatives serve as critical building blocks.

The structural architecture of these molecules offers a unique triad of functional handles:

  • The Benzoic Acid Moiety: Acts as a strong hydrogen bond donor/acceptor and a classic bioisostere for target engagement.

  • The Biphenyl Core: Provides rigid spatial orientation and lipophilicity.

  • The Methylthio (-SCH₃) Group: Serves as a versatile metabolic "soft spot" and a precursor for further derivatization (e.g., oxidation to sulfoxides or sulfones) to tune pharmacokinetic properties.

This whitepaper provides an in-depth analysis of the CAS registry identification for these derivatives, the causality behind their synthetic methodologies, and their strategic application in drug discovery.

Chemical Identity and CAS Registry Data

Due to the vast chemical space of substituted biphenyls, the exact base compound "4-(3-methylthiophenyl)benzoic acid" is frequently synthesized in situ or custom-ordered, meaning researchers most commonly interact with its specifically substituted derivatives. Identifying the correct Chemical Abstracts Service (CAS) Registry Number is paramount for regulatory compliance, procurement, and literature retrieval.

Below is a consolidated dataset of highly utilized derivatives and their essential precursors[1][2].

Table 1: Key Derivatives and Precursors
Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Primary Structural Modification
2-Chloro-4-(3-methylthiophenyl)benzoic acid 1261944-08-4C₁₄H₁₁ClO₂S278.75ortho-Chloro substitution on the benzoic acid ring, inducing steric twist.
3-Methoxy-4-(3-methylthiophenyl)benzoic acid 1261907-78-1C₁₅H₁₄O₃S274.33meta-Methoxy substitution, increasing electron density and altering H-bond profile.
3-(Methylthio)phenylboronic acid (Precursor)128312-11-8C₇H₉BO₂S168.02Boronic acid handle for Suzuki-Miyaura cross-coupling[2].

Mechanistic Importance in Drug Development

As a Senior Application Scientist, it is crucial to understand why this specific scaffold is selected during lead optimization.

The Role of the Methylthio Group

The methylthio group (-SCH₃) is highly lipophilic and electron-donating. In biological systems, it is frequently targeted by Cytochrome P450 (CYP450) enzymes or Flavin-containing monooxygenases (FMOs). This predictable metabolic liability allows medicinal chemists to design prodrugs or fine-tune the half-life of a therapeutic agent.

Metabolism A Methylthio Biphenyl (-S-CH3) B CYP450 / FMO A->B C Sulfoxide Metabolite (-S(=O)-CH3) B->C D Further Oxidation C->D E Sulfone Metabolite (-S(=O)2-CH3) D->E

Fig 1: CYP450-mediated metabolic oxidation of the methylthio group.

Steric Tuning via Halogenation

Derivatives like 2-Chloro-4-(3-methylthiophenyl)benzoic acid (CAS: 1261944-08-4) are intentionally designed with an ortho-halogen. The bulky chlorine atom forces the two phenyl rings out of coplanarity due to steric clash. This induced dihedral angle is often critical for fitting the molecule into deep, narrow hydrophobic pockets of target proteins, preventing off-target promiscuity associated with flat, planar aromatics.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust, field-proven method for synthesizing 4-(3-methylthiophenyl)benzoic acid derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling[3][4]. This method couples an aryl halide (containing the benzoic acid moiety) with an arylboronic acid (containing the methylthio group).

Causality Behind Experimental Choices
  • Catalyst Selection: While Pd(PPh₃)₄ is a standard, Pd(OAc)₂ paired with a bulky, electron-rich ligand (e.g., XPhos or dppb) is preferred for sterically hindered substrates like 2-chloro-4-bromobenzoic acid. The electron-rich ligand accelerates the oxidative addition step, while the steric bulk facilitates reductive elimination[3].

  • Base Selection: K₃PO₄ or Na₂CO₃ is used to activate the boronic acid, forming a reactive boronate complex that readily undergoes transmetalation with the Palladium intermediate[4].

  • Solvent System: A biphasic mixture of 1,4-Dioxane and H₂O (typically 4:1) ensures the solubility of both the organic starting materials and the inorganic base.

Step-by-Step Protocol

Self-Validating System: This protocol incorporates in-process controls (TLC/LC-MS) to ensure the reaction is driven to completion before workup, minimizing difficult downstream separations.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-chlorobenzoic acid (1.0 eq) and 3-(methylthio)phenylboronic acid (CAS: 128312-11-8) (1.2 eq)[2].

  • Catalyst Loading: Add Pd(OAc)₂ (0.05 eq) and the selected ligand (e.g., XPhos, 0.10 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with Argon gas three times to remove oxygen, which can degrade the active Pd(0) species.

  • Solvent and Base Addition: Inject degassed 1,4-Dioxane and an aqueous solution of K₃PO₄ (2.0 eq) via syringe.

  • Reaction: Heat the biphasic mixture to 90–100 °C under vigorous stirring for 12–16 hours.

  • In-Process Control: Sample the organic layer and analyze via LC-MS. The disappearance of the starting aryl halide mass and the appearance of the product mass (e.g., m/z 277 for the deprotonated 2-chloro derivative) validates reaction completion.

  • Workup: Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH ~2 to ensure the benzoic acid product is fully protonated and partitions into the organic phase. Extract with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient with 1% Acetic Acid to prevent tailing).

Synthesis A Aryl Halide (e.g., 4-Bromo-2-chlorobenzoic acid) D Cross-Coupling Reaction (90°C, Dioxane/H2O, Argon) A->D B Boronic Acid (3-Methylthiophenylboronic acid) B->D C Catalytic System Pd(OAc)2 / XPhos / K3PO4 C->D E Crude Biphenyl Product D->E F Acidic Workup & Extraction (1M HCl / EtOAc) E->F G Pure 4-(3-Methylthiophenyl) benzoic acid derivative F->G

Fig 2: Suzuki-Miyaura cross-coupling workflow for biphenyl synthesis.

Conclusion

The 4-(3-Methylthiophenyl)benzoic acid scaffold and its derivatives (such as CAS 1261944-08-4 and 1261907-78-1) are indispensable tools in the medicinal chemist's arsenal. By leveraging the steric manipulation afforded by ring substitutions and the metabolic tunability of the methylthio group, researchers can design highly specific, efficacious therapeutic agents. Mastery of their synthetic pathways—particularly optimized Suzuki-Miyaura couplings—ensures high-yield, reproducible access to these critical building blocks.

References

  • ResearchGate. "Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids." researchgate.net. Available at:[Link]

  • University of Wisconsin–Madison. "Transition Metal-Catalyzed Oxidative Cross Coupling for Synthesis and Functionalization of Diverse Molecules." wisc.edu. Available at:[Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Carboxylic Acids and the Power of Suzuki-Miyaura Coupling

The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science, with numerous top-selling pharmaceuticals containing this core structure.[1] Specifically, biphenyl-4-carboxylic acid derivatives are recognized for their anti-inflammatory properties.[2] The synthesis of unsymmetrical biaryls, such as the target molecule 4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid, requires robust and versatile synthetic methodologies. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for carbon-carbon bond formation, celebrated for its high efficiency, broad functional group tolerance, and the use of non-toxic and easily removable boron-containing byproducts.[3][4][5]

This application note provides a detailed, field-proven protocol for the synthesis of 4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid through the Suzuki-Miyaura coupling of 4-carboxyphenylboronic acid with 3-bromothioanisole. We will delve into the mechanistic underpinnings of this transformation, explain the rationale behind the selection of reagents and conditions, and provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromothioanisole, forming a Pd(II) complex. This step is often the rate-determining step, and its efficiency can be influenced by the electronic properties of the aryl halide.[8]

  • Transmetalation: The organic group from the organoboron species (4-carboxyphenylboronic acid) is transferred to the palladium(II) complex. This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[9][10][11]

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product, 4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid, and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[12]

Below is a diagram illustrating the catalytic cycle:

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr_prime Ar'-B(OH)2 / Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Ar-Ar' ArAr_prime 4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid RedElim Reductive Elimination ArBr 3-Bromothioanisole ArBOH2 4-Carboxyphenylboronic acid caption Suzuki-Miyaura Catalytic Cycle

Caption: Experimental workflow for the synthesis of 4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-carboxyphenylboronic acid (249 mg, 1.5 mmol), 3-bromothioanisole (203 mg, 1.0 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

    • Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Degassing:

    • Seal the flask with a septum and purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

    • Maintain the reaction at reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with 20 mL of water and transfer it to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any non-polar impurities. Discard the organic layers.

    • Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. A precipitate should form.

  • Extraction and Drying:

    • Extract the acidified aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude solid product can be purified by recrystallization. [5]A suitable solvent system is a mixture of hexanes and methanol. Dissolve the crude product in a minimal amount of hot methanol and add hot hexanes until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the final product, 4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid, should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Melting Point Analysis: To assess purity. The melting point of [1,1'-Biphenyl]-4-carboxylic acid is reported to be 220-222 °C, and the introduction of the methylthio group will alter this. [13]* Mass Spectrometry: To confirm the molecular weight (Expected: 258.31 g/mol ).

Discussion and Troubleshooting

  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, commercially available, and effective catalyst for Suzuki couplings. [14]Other palladium sources like Pd(OAc)₂ with phosphine ligands such as SPhos or XPhos can also be highly effective, especially for challenging substrates. [15]* Role of the Base: Potassium carbonate is a moderately strong base that is effective in promoting the formation of the active boronate species. [11]The use of a biphasic solvent system (dioxane/water) aids in dissolving both the organic substrates and the inorganic base. [12][16]* Solvent System: The dioxane/water mixture is a common and effective solvent system for Suzuki reactions. [12]Dioxane solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base. [16]* Troubleshooting:

    • Low Yield: Incomplete reaction could be due to insufficient degassing, inactive catalyst, or insufficient reaction time. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.

    • Side Products: Homocoupling of the boronic acid can sometimes be observed. Adjusting the stoichiometry of the reactants or the choice of catalyst and base can mitigate this.

    • Purification Difficulties: If recrystallization is challenging, column chromatography on silica gel may be necessary. A potential issue with purifying the carboxylic acid product is its interaction with the silica gel. In such cases, esterification of the crude product to the methyl ester, followed by purification and subsequent hydrolysis back to the acid, can be an effective strategy. [17]

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 4'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid via a Suzuki-Miyaura cross-coupling reaction. The detailed explanation of the reaction mechanism, the rationale for the choice of reagents, and the step-by-step procedure are intended to empower researchers to successfully synthesize this and similar biaryl compounds. The versatility and functional group tolerance of the Suzuki-Miyaura coupling make it an invaluable tool in the synthesis of complex molecules for drug discovery and materials science.

References

  • Suzuki reaction - Wikipedia. [Link]

  • Al-Zoubi, R. M., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega, 4(1), 1937-1945. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Perea, J. J., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(24), 8752-8763. [Link]

  • News-Medical. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(49), 16484-16485. [Link]

  • Al-Masri, A. A., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4617. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(11), 4711-4722. [Link]

  • Wu, X., et al. (2005). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Organic & Biomolecular Chemistry, 3(16), 3042-3045. [Link]

  • Gurung, S. K., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 11(1), 379-385. [Link]

  • Naber, J. R., & Buchwald, S. L. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 15(16), 4058-4061. [Link]

  • San Diego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. [Link]

  • Patel, A. V., & Malik, G. M. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. Asian Journal of Chemistry, 21(7), 5155-5159. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 23(11), 2821. [Link]

  • Liu, C., & Szostak, M. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(40), 11099-11105. [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • Zhao, Y., et al. (2020). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition, 59(1), 329-334. [Link]

  • PubChem. 4'-Methyl-4-biphenylcarboxylic acid. [Link]

  • Wang, Y., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters, 26(9), 1956-1961. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... [Link]

Sources

Purification methods for 4-(3-Methylthiophenyl)benzoic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 4-(3-Methylthiophenyl)benzoic Acid Intermediates

Executive Summary

This guide details the purification protocols for 4-(3-Methylthiophenyl)benzoic acid (and its structural isomers/analogs), a critical biaryl scaffold used in the synthesis of COX-2 inhibitors, liquid crystals, and kinase inhibitors.

The presence of the thioether (sulfide) moiety presents a unique chemoselective challenge: the purification must remove transition metals (Palladium) and organic impurities without oxidizing the sulfur to a sulfoxide or sulfone. This note prioritizes a pH-switch extraction followed by scavenger-assisted recrystallization to achieve >98% purity with <10 ppm Pd content.

Strategic Analysis & Chemical Logic

Before initiating purification, one must understand the physicochemical "levers" available for separation.

PropertyValue / CharacteristicImplication for Purification
Structure Biaryl system with -COOH and -SMeAmphiphilic; soluble in organics, soluble in aqueous base.
pKa (Acid) ~4.23 (Benzoic acid derivative)Allows selective deprotonation at pH > 6 and precipitation at pH < 2.
Thioether Stability Sensitive to oxidants (

, mCPBA)
Avoid oxidative workups. Use degassed solvents if heating is required.
Melting Point 192–195 °C (Lit.)[1]High MP suggests recrystallization is viable and efficient.
Impurities Pd catalysts, Boronic acids, Homocoupled dimersPd requires specific scavenging; dimers are non-polar and removable via base wash.

Protocol 1: The "pH Switch" Extraction (Primary Purification)

Best for: Removing non-acidic organic impurities (homocoupled halides, phosphine ligands) and bulk isolation.

Principle: By converting the carboxylic acid to its water-soluble carboxylate salt, non-acidic impurities remain in the organic phase and are washed away. Subsequent acidification precipitates the pure product.

Materials
  • Crude Reaction Mixture (e.g., from Suzuki Coupling or Ester Hydrolysis)

  • Solvents: Ethyl Acetate (EtOAc), 1M NaOH, 1M HCl (or

    
    ), Brine.
    
  • Equipment: Separatory funnel, pH meter.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of crude). If the crude is from a reaction mixture, evaporate the reaction solvent (often THF/Dioxane) first, as these are water-miscible and hamper phase separation.

  • Salt Formation (Extraction A):

    • Add 1M NaOH (1.2 equivalents relative to theoretical yield).

    • Shake vigorously. The product moves to the Aqueous Phase (pH should be >10).

    • Critical Check: The organic phase now contains non-polar impurities (dimers, unreacted halides).

  • Organic Wash:

    • Separate the layers.[2] Keep the Aqueous Layer .

    • Wash the Aqueous Layer twice with fresh EtOAc to remove entrained non-polar contaminants.

  • Acidification & Precipitation (The Switch):

    • Cool the Aqueous Layer to 0–5 °C (ice bath).

    • Slowly add 1M HCl while stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation:

    • Filter the precipitate using a Buchner funnel.

    • Wash the cake with cold water (to remove inorganic salts like NaCl).

    • Dry in a vacuum oven at 45 °C.

Protocol 2: Palladium Removal & Recrystallization (Polishing)

Best for: Reaching Pharma-grade purity (>99.5%) and removing heavy metals (<10 ppm).

Principle: Thioethers are "soft" ligands that can bind Palladium, making it difficult to remove by simple washing. We use a functionalized silica scavenger followed by crystallization.

Materials
  • Semi-pure acid (from Protocol 1).

  • Scavenger: SiliaMetS® Thiol (Si-TMT) or activated carbon (Charcoal).

  • Solvent: Ethanol (95%) or Ethanol/Water mixture.

Step-by-Step Methodology
  • Scavenging:

    • Dissolve the semi-pure acid in refluxing Ethanol (approx. 10-15 volumes).

    • Add Si-TMT (Silica-supported trimercaptotriazine) at 5–10 wt% relative to the substrate.

    • Stir at 60 °C for 2 hours.

    • Why Si-TMT? It is superior to charcoal for removing Pd from S-containing molecules without adsorbing the product itself.

  • Hot Filtration:

    • Filter the hot solution through a Celite pad to remove the silica scavenger/Pd complex.

    • Wash the pad with hot Ethanol.

  • Crystallization:

    • Reheat the filtrate to reflux.

    • Add hot Water dropwise until persistent turbidity is observed (solvent ratio approx 3:1 EtOH:Water).

    • Allow the mixture to cool slowly to room temperature, then to 4 °C.

    • Caution: Rapid cooling traps impurities. Slow cooling ensures a rigid crystal lattice that excludes contaminants.

  • Final Wash:

    • Filter crystals and wash with cold 20% EtOH/Water.

Visualization: Purification Workflow

The following diagram illustrates the decision logic and process flow for purifying 4-(3-Methylthiophenyl)benzoic acid.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling/Hydrolysis) Evap Evaporate Reaction Solvents (THF/Dioxane) Start->Evap Dissolve Dissolve in EtOAc Evap->Dissolve BaseExt Extract with 1M NaOH (pH > 10) Dissolve->BaseExt Sep1 Phase Separation BaseExt->Sep1 OrgLayer Organic Layer (Contains Impurities/Dimers) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Sep1->AqLayer Keep Wash Wash Aq. Layer with EtOAc AqLayer->Wash Acidify Acidify with HCl to pH 1-2 (Precipitation) Wash->Acidify Filter Filter & Dry Solid Acidify->Filter Decision Is Pd Content > 10ppm? Filter->Decision Scavenge Dissolve in EtOH + Si-TMT (60°C, 2 hrs) Decision->Scavenge Yes (High Pd) Cryst Recrystallize (EtOH/H2O) Decision->Cryst No (Low Pd) Scavenge->Cryst Final Pure 4-(3-Methylthiophenyl)benzoic acid Cryst->Final

Caption: Logical workflow for the isolation of biaryl benzoic acids, emphasizing the pH-switch for bulk impurity removal and metal scavenging for final polishing.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Product remained in organic layer during extraction.Ensure pH of aqueous layer is >10 during the first extraction. Check if the "acid" is actually an ester (incomplete hydrolysis).
Oily Precipitate Impurities preventing crystallization ("oiling out").Re-dissolve in base, wash organics more thoroughly, then re-acidify. Alternatively, seed the crystallization with a pure crystal.
High Pd Levels Thioether binding Pd tightly.Switch from Charcoal to Si-TMT or Si-Thiol . Increase scavenging time to 4 hours.
New Impurity by HPLC Oxidation of Thioether (Sulfoxide formation).Check solvents for peroxides. Ensure drying is done under vacuum, not just air drying if the lab atmosphere is oxidative.

Self-Validating The Protocol:

  • Visual Check: The final product should be a white crystalline solid. Yellow discoloration often indicates residual Palladium or nitro-impurities (if using nitro-precursors).

  • Melting Point: Verify against the literature value of 192–195 °C . A depression >2°C indicates significant impurity.

References

  • Biotage. How to Remove Palladium in Three Easy Steps: Metal Scavenging Guide. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83230, 4-(Methylthio)benzoic acid. Available at: [Link]

  • Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions. ACS Publications.[3] Available at: [Link]

Sources

Application Notes and Protocols for the Preparation of Ester Derivatives of 4-(3-Methylthiophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 4-(3-methylthiophenyl)benzoic acid and its subsequent conversion to various ester derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds for novel therapeutic agents. This document provides a two-part experimental framework, beginning with the palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biaryl structure, followed by a comparative analysis of three robust esterification methodologies: Fischer-Speier, Steglich, and Mitsunobu reactions. For each protocol, we elucidate the underlying chemical principles, offer step-by-step procedures, and present methods for purification and characterization, ensuring scientific rigor and reproducibility.

Introduction

The 4-arylbenzoic acid motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. The introduction of a methylthio-substituted phenyl ring at the 4-position can modulate the parent molecule's lipophilicity, metabolic stability, and target-binding interactions. Esterification of the carboxylic acid moiety provides a facile route to generate a library of derivatives with diverse pharmacokinetic and pharmacodynamic profiles. This guide is designed to equip researchers with the necessary protocols to synthesize these valuable compounds efficiently and in high purity.

PART 1: Synthesis of 4-(3-Methylthiophenyl)benzoic Acid via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] In this protocol, we utilize this powerful transformation to couple 4-bromobenzoic acid with 3-(methylthio)phenylboronic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[2] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side products.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - 4-Bromobenzoic acid - 3-(Methylthio)phenylboronic acid - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) Degas Degas Mixture (Ar or N₂ Purge) Start->Degas Catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) Degas->Catalyst Heat Heat to Reflux (e.g., 90-100 °C) Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Workup (Acidification & Extraction) Cool->Extract Purify Purification (Recrystallization or Column Chromatography) Extract->Purify Product 4-(3-Methylthiophenyl)benzoic Acid Purify->Product

Caption: Workflow for the Suzuki-Miyaura Synthesis.

Detailed Protocol for Suzuki-Miyaura Coupling

Materials:

  • 4-Bromobenzoic acid

  • 3-(Methylthio)phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), 3-(methylthio)phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add a 4:1 mixture of toluene and ethanol, followed by deionized water (1 part relative to the organic solvent mixture).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

  • Heat the reaction to reflux (approximately 90-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Acidify the aqueous layer with 2 M HCl to a pH of ~2, which will precipitate the carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 4-(3-methylthiophenyl)benzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[3][4]

PART 2: Esterification of 4-(3-Methylthiophenyl)benzoic Acid

This section presents three distinct and widely applicable methods for the esterification of the synthesized carboxylic acid. The choice of method will depend on the specific alcohol being used, the scale of the reaction, and the presence of other functional groups.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed condensation of a carboxylic acid and an alcohol.[5] It is a reversible reaction, and thus, often requires a large excess of the alcohol or removal of water to drive the equilibrium towards the product.[6][7]

Causality: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination RCOOH R-COOH Protonated_RCOOH [R-C(OH)₂]⁺ RCOOH->Protonated_RCOOH Protonation H_plus H⁺ (cat.) H_plus->Protonated_RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack ROH R'-OH ROH->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Loss Loss of H₂O Proton_Transfer->Water_Loss Ester_Product R-COOR' Water_Loss->Ester_Product Deprotonation

Caption: Fischer-Speier Esterification Mechanism.

Protocol:

  • In a round-bottom flask, dissolve 4-(3-methylthiophenyl)benzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.[8]

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq).[8]

  • Heat the mixture to reflux for several hours, monitoring by TLC.[8]

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude ester.

  • Purify by column chromatography on silica gel.

Method 2: Steglich Esterification

The Steglich esterification is a mild method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10] This method is particularly advantageous for sterically hindered substrates and reactions that are sensitive to acidic conditions.[9][11]

Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, forming an even more reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol.[10][11]

Steglich_Esterification_Mechanism cluster_activation Acid Activation cluster_catalysis Catalysis cluster_esterification Ester Formation RCOOH R-COOH O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea N_acylpyridinium N-acylpyridinium Intermediate O_acylisourea->N_acylpyridinium DCU Dicyclohexylurea (DCU) O_acylisourea->DCU DMAP DMAP (cat.) DMAP->N_acylpyridinium Ester_Product R-COOR' N_acylpyridinium->Ester_Product ROH R'-OH ROH->Ester_Product

Caption: Steglich Esterification Mechanism.

Protocol:

  • Dissolve 4-(3-methylthiophenyl)benzoic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same solvent dropwise.[10]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

  • If EDC is used, the urea byproduct is water-soluble and can be removed during an aqueous workup.

  • Dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol center.[12][13] It employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14]

Causality: PPh₃ and DEAD react to form a phosphonium salt, which then activates the alcohol, converting the hydroxyl group into a good leaving group. The carboxylate anion then displaces this leaving group via an Sₙ2 reaction.[12][15]

Mitsunobu_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve R-COOH, R'-OH, PPh₃ in anhydrous THF Cool Cool to 0 °C Reactants->Cool Add_DEAD Slowly add DEAD/DIAD Cool->Add_DEAD Stir Stir at RT Add_DEAD->Stir Concentrate Concentrate in vacuo Stir->Concentrate Purify Column Chromatography Concentrate->Purify Product Ester Product (R-COOR') Purify->Product

Caption: Mitsunobu Reaction Workflow.

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(3-methylthiophenyl)benzoic acid (1.5 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[13]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.[13]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the desired ester along with triphenylphosphine oxide and the reduced hydrazine byproduct.

  • Purify the product directly by column chromatography on silica gel to separate it from the reaction byproducts.

Comparative Summary of Esterification Methods

MethodConditionsKey AdvantagesKey DisadvantagesBest Suited For
Fischer-Speier Acidic, high temp.Inexpensive reagents, scalable.Harsh conditions, requires excess alcohol or water removal.[6]Simple, non-sensitive primary and secondary alcohols.
Steglich Mild, neutral.Compatible with sensitive functional groups, good for hindered substrates.[9][11]Stoichiometric byproducts can complicate purification.Acid- or base-sensitive substrates, sterically hindered alcohols.
Mitsunobu Mild, neutral.Inversion of stereochemistry at the alcohol, high yields.[14]Stoichiometric byproducts, can be difficult to purify.Secondary alcohols where stereochemical inversion is desired.

Purification and Characterization

Purification:

  • Acid-Base Extraction: Useful for purifying the parent carboxylic acid by separating it from neutral or basic impurities.[3]

  • Recrystallization: An effective method for obtaining highly pure solid products, including the parent acid and some solid esters.[4]

  • Column Chromatography: The most versatile technique for purifying the ester products from starting materials and reaction byproducts.[3]

Characterization: The identity and purity of the synthesized compounds should be confirmed using a combination of the following analytical techniques:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final products.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl stretch (typically ~1735 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

References

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Grokipedia. Steglich esterification. [Link]

  • Chemistry Steps. The Mitsunobu Reaction. [Link]

  • Fiveable. Steglich Esterification Definition. [Link]

  • Jain, N. F., & Masse, C. E. (n.d.).
  • Ahmad, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4786. [Link]

  • North, C. L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5846-5855. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • NPTEL. 5.2.2 Synthesis of Esters. [Link]

  • Google Patents.
  • LibreTexts Chemistry. 22. The Fischer Esterification. [Link]

  • Google Patents.
  • Google Patents.
  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • University of Manitoba. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Biphenyl Carboxylic Acid Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation and assay challenges with biphenyl carboxylic acids (e.g., flurbiprofen, diflunisal).

Despite possessing an ionizable carboxylic acid group (pKa ~4.2), these molecules are notoriously difficult to work with in aqueous media. The root causality lies in their dominant lipophilicity (LogP ~4.2); the bulky, hydrophobic biphenyl ring system thermodynamically drives the molecules to aggregate and precipitate out of water, even at physiological pH (7.4) where the acid is ionized.

This guide is designed to help you diagnose your specific solubility issue, understand the physical chemistry behind the failure, and implement a self-validating protocol to rescue your experiment.

Diagnostic Workflow: Selecting a Solubility Enhancement Strategy

Before troubleshooting, you must align your solubility strategy with your downstream application. Using a cosolvent might rescue an in vitro assay but could cause severe toxicity in an in vivo model.

SolubilityWorkflow Start Biphenyl Carboxylic Acid Precipitation Issue CheckAssay Determine Target Application Start->CheckAssay InVitro In Vitro / Biochemical (Low concentration) CheckAssay->InVitro InVivo In Vivo / Oral Dosing (High concentration) CheckAssay->InVivo Sustained Sustained Release / Topical Delivery CheckAssay->Sustained Cosolvent Cosolvency (PG, PEG) or β-Cyclodextrin InVitro->Cosolvent Prevents buffer crash-out SolidDisp Solid Dispersion (PEG, Urea, Crosspovidone) InVivo->SolidDisp Enhances dissolution rate Dendrimer PAMAM-PEG Hydrogel Sustained->Dendrimer Encapsulates & controls release

Decision matrix for selecting a solubility enhancement strategy for biphenyl carboxylic acids.

Troubleshooting Guides & FAQs

Q1: My compound (Flurbiprofen) precipitates immediately upon dilution from a DMSO stock into my biological assay buffer (pH 7.4). How do I prevent this solvent crash-out?

The Causality: This is a classic "solvent crash-out." While the drug is highly soluble in 100% DMSO, diluting it into an aqueous buffer rapidly changes the dielectric constant of the medium. The hydrophobic biphenyl core cannot establish favorable hydrogen bonds with water, leading to rapid nucleation and precipitation before the carboxylic acid can fully ionize and stabilize the molecule.

The Solution: Implement a β-Cyclodextrin (β-CD) complexation strategy, optionally combined with a mild cosolvent like Propylene Glycol (PG). β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The biphenyl ring inserts into this hydrophobic cavity, shielding it from the aqueous environment, while the hydrophilic exterior of the β-CD maintains the complex in solution. Tirunagari et al. demonstrated that 2 mM β-cyclodextrin increases flurbiprofen solubility by 11.51-fold, and combining it with 10% PG yields an 18.85-fold enhancement 1.

Self-Validating Protocol: Phase Solubility Method for β-CD Complexation Validation Check: Always run a 0 mM β-CD blank to establish the baseline intrinsic solubility of your specific API lot.

  • Preparation: Prepare a series of aqueous solutions containing β-CD ranging from 0 mM (Blank) to 5 mM in your target assay buffer.

  • Saturation: Add an excess amount of flurbiprofen powder (e.g., 10 mg/mL) to each vial.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 25°C for 48 hours. Note: 48 hours is critical to ensure thermodynamic equilibrium is reached between the free drug, free β-CD, and the inclusion complex.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove undissolved drug.

  • Quantification: Dilute the filtrate appropriately and measure absorbance via UV-Vis spectrophotometer at 247 nm. Plot drug concentration vs. β-CD concentration to determine the complexation efficiency.

Q2: I am formulating Diflunisal for an in vivo oral dosing study, but the aqueous suspension yields erratic pharmacokinetic (PK) data. How can I improve the dissolution rate?

The Causality: Diflunisal is a Biopharmaceutics Classification System (BCS) Class II drug: it has high permeability but extremely low solubility. In an aqueous suspension, the crystalline lattice energy of the drug powder is too high for water molecules to easily break apart. This leads to a dissolution-rate-limited absorption, causing erratic and poor bioavailability in your in vivo models.

The Solution: Formulate a Solid Dispersion . By dispersing the drug within a highly hydrophilic carrier matrix (like Urea, PEG, or Crosspovidone), you force the drug to transition from a highly ordered crystalline state into an amorphous state. The amorphous form lacks a crystal lattice, drastically lowering the thermodynamic barrier to dissolution. Furthermore, the hydrophilic carrier improves the wettability of the particle surface. Research indicates that solid dispersions using urea or PEG can more than double the dissolution rate of diflunisal compared to the pure drug 2.

Self-Validating Protocol: Solvent Evaporation Method for Solid Dispersion Validation Check: Compare the dissolution profile of your final solid dispersion against a simple "physical mixture" (dry-blended drug and carrier) to confirm that the enhancement is due to amorphous conversion, not just the presence of the excipient.

  • Dissolution: Dissolve Diflunisal and the selected carrier (e.g., Urea) in a 1:1 or 1:2 weight ratio in a volatile organic solvent (e.g., Methanol) where both components are freely soluble.

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 40°C until a solid residue forms.

  • Drying: Place the resulting mass in a vacuum desiccator for 24 hours to ensure complete removal of residual organic solvent (critical for in vivo safety).

  • Milling: Pulverize the dried mass using a mortar and pestle, and pass it through a #60 mesh sieve to ensure uniform particle size.

  • Testing: Perform a USP Type II (Paddle) dissolution test in simulated intestinal fluid (pH 6.8) to verify the enhanced release kinetics.

Q3: We need to formulate a sustained-release topical/injectable depot for a biphenyl carboxylic acid, but standard liposomes are leaking. What is a better alternative?

The Causality: Biphenyl carboxylic acids can partition too rapidly out of standard lipid bilayers due to their specific LogP, causing "burst release" rather than sustained delivery.

The Solution: Utilize Polyamidoamine (PAMAM) Dendrimer-PEG Hydrogels . PAMAM dendrimers possess internal hydrophobic cavities that can sequester large amounts of the biphenyl drug, while their surface functional groups maintain incredible aqueous solubility. For instance, PAMAM G5 dendrimers (15 mg/mL) have been shown to increase diflunisal solubility by an astonishing 129- to 193-fold 3. By crosslinking these drug-loaded dendrimers with thiolated PEG, you create a hydrogel network that sterically hinders the diffusion of the drug, providing a controlled, sustained release over 72+ hours.

Self-Validating Protocol: PAMAM-PEG Hydrogel Preparation Validation Check: Monitor the release kinetics in a dialysis cassette against a massive sink volume of PBS to ensure the release is diffusion-controlled by the hydrogel, not solubility-limited by the buffer.

  • Functionalization: Utilize a vinyl-sulfone-functionalized PAMAM G5 dendrimer (approx. 45 mg/mL in aqueous buffer).

  • Loading: Add excess diflunisal to the dendrimer solution and stir overnight to allow the drug to partition into the dendrimer cavities. Filter out unencapsulated drug.

  • Crosslinking: Add thiolated PEG to the drug-loaded dendrimer solution. The thiol groups will react with the vinyl sulfone groups via a Michael addition click reaction.

  • Gelation: Allow the mixture to sit at room temperature until gelation occurs (typically within minutes to hours depending on crosslinker density).

Quantitative Data Summary: Solubility Enhancement Metrics

Use the table below to benchmark your expected solubility gains based on the chosen intervention.

CompoundEnhancement StrategyExcipient / CarrierFold Solubility IncreaseReference
Flurbiprofen CosolvencyPropylene Glycol (10% v/v)~19.4x1
Flurbiprofen Complexationβ-Cyclodextrin (2 mM)~11.5x1
Flurbiprofen Mixed Systemβ-CD (2 mM) + PG (10%)~18.8x1
Diflunisal Solid DispersionUrea / PEG / Crosspovidone>2.1x (Dissolution Rate)2
Diflunisal Dendrimer EncapsulationPAMAM G5 (15 mg/mL)129x – 193x3

References

  • Tirunagari, M., et al. "Solubility enhancement of flurbiprofen using different solubilization techniques." International Journal of Pharmacy and Pharmaceutical Sciences 4 (2012): 97-100. 1

  • Krishnamurthy, K., et al. "Solubility Enhancement of Diflunisal by Solid Dispersion Techniques." International Journal for Pharmaceutical Research Scholars (IJPRS) 7.2 (2018): 23-29.2

  • Liu, L., et al. "Recent Research Progress on Polyamidoamine-Engineered Hydrogels for Biomedical Applications." Biomolecules 14.6 (2024): 620. 3

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 4-(3-Methylthiophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in materials science and drug development, the precise structural elucidation of novel organic molecules is paramount. 4-(3-Methylthiophenyl)benzoic acid, a biphenyl derivative incorporating both a carboxylic acid and a methylthioether functionality, presents an interesting case for spectroscopic analysis. Its structural complexity, arising from the substituted, coupled aromatic rings, necessitates a robust analytical approach. This guide provides an in-depth, practical walkthrough of the 1H NMR spectrum analysis of this compound, moving beyond a simple data report to offer insights into the rationale behind the spectral interpretation. We will also compare its expected spectral features with those of related compounds to provide a broader analytical context.

The Strategic Importance of 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide a detailed "fingerprint" of a molecule's structure.[1][2] The power of 1H NMR lies in its capacity to reveal not only the number of different types of protons in a molecule but also their chemical environment, their relative numbers, and how they are connected to neighboring atoms.[1][2] For a molecule like 4-(3-Methylthiophenyl)benzoic acid, with its distinct aromatic and aliphatic protons, 1H NMR is indispensable for confirming its identity and purity.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The acquisition of a clean, high-resolution 1H NMR spectrum is the foundation of a reliable analysis. The following protocol outlines the key steps and the reasoning behind them.

1. Sample Preparation: The First Step to a Clear Spectrum

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons.[3] For 4-(3-Methylthiophenyl)benzoic acid, deuterated chloroform (CDCl3) is a common initial choice due to its ability to dissolve a wide range of organic compounds. However, the acidic proton of the carboxylic acid may undergo exchange with residual water in the solvent, leading to a broad signal or its disappearance.[1] An alternative, such as dimethyl sulfoxide-d6 (DMSO-d6), can be advantageous as it will more reliably show the carboxylic acid proton, often as a broad singlet at a downfield chemical shift.[4][5]

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically sufficient for a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H NMR, with its protons defined as 0.00 ppm.[3][6] A small amount is added to the sample to provide a reference point for the chemical shifts of the analyte's protons.

2. NMR Spectrometer Setup and Data Acquisition

  • Field Strength: While a 300 or 400 MHz spectrometer is often sufficient, higher field strengths (e.g., 500 or 600 MHz) will provide better signal dispersion, which is particularly useful for resolving the complex multiplets expected in the aromatic region of this molecule.

  • Acquisition Parameters: Standard acquisition parameters are generally a good starting point. This includes a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay that allows for full relaxation of the protons between pulses (typically 1-5 seconds), and an appropriate spectral width to encompass all expected proton signals.

Below is a generalized workflow for the experimental process:

Figure 1: A generalized workflow for acquiring a 1H NMR spectrum.

Deconstructing the Spectrum: A Predicted 1H NMR Analysis of 4-(3-Methylthiophenyl)benzoic Acid

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methylthio Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Biphenyl and its derivatives are crucial structural motifs in a vast array of pharmacologically active compounds.[1] Among these, methylthio biphenyls present a unique analytical challenge and opportunity. The introduction of a sulfur-containing functional group significantly influences their chemical properties and, consequently, their behavior in a mass spectrometer. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of methylthio biphenyl isomers, offering insights into how this powerful analytical technique can be leveraged for their unambiguous identification.

The Significance of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.[2] When coupled with a separation technique like gas chromatography (GC-MS), it offers unparalleled sensitivity and specificity for analyzing complex mixtures.[3] The process involves ionizing a molecule and then separating the resulting charged particles based on their mass-to-charge ratio (m/z). The fragmentation pattern, which is the collection of fragment ions produced from the initial molecular ion, serves as a molecular fingerprint, providing valuable clues about the compound's structure.

Electron Ionization (EI) is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize molecules. This high energy often leads to extensive and reproducible fragmentation, making it ideal for structural elucidation and library matching.[2][4]

General Fragmentation Principles of Aromatic Compounds

Aromatic compounds, including biphenyls, are characterized by their stable ring systems. Consequently, their mass spectra often show a prominent molecular ion peak.[5] Fragmentation of the biphenyl core itself can occur, but the presence of substituents dramatically influences the fragmentation pathways. The nature and position of these substituents dictate the most likely bond cleavages and rearrangements.

Characteristic Fragmentation Patterns of Methylthio Biphenyls

The introduction of a methylthio (-SCH3) group to the biphenyl scaffold introduces specific fragmentation pathways that are diagnostic for this class of compounds. The primary ionization event typically involves the removal of a lone pair electron from the sulfur atom, which is the most easily ionizable site. The resulting molecular ion then undergoes a series of fragmentation reactions.

Based on the fragmentation of related aryl methyl sulfides and substituted biphenyls, we can predict the key fragmentation pathways for methylthio biphenyls under electron ionization.

Proposed Fragmentation Pathways

A key fragmentation pathway for methylthio biphenyls involves the cleavage of the C-S and S-CH3 bonds. The following represents a generalized fragmentation scheme:

Fragmentation_Pathways M Molecular Ion [M]⁺˙ (Methylthio biphenyl) M_minus_CH3 [M-CH₃]⁺ (Loss of Methyl Radical) M->M_minus_CH3 - •CH₃ M_minus_SCH3 [M-SCH₃]⁺ (Loss of Methylthio Radical) M->M_minus_SCH3 - •SCH₃ M_minus_CHS [M-CHS]⁺˙ (Loss of Thioformyl Radical) M->M_minus_CHS - •CHS Biphenyl_ion [C₁₂H₉]⁺ (Biphenyl Cation) M_minus_CH3->Biphenyl_ion - S

Caption: Proposed primary fragmentation pathways for methylthio biphenyls under electron ionization.

The primary fragmentation events are expected to be:

  • Loss of a Methyl Radical (•CH₃): This is a very common fragmentation for methylthio compounds, leading to the formation of a stable thienyl-like cation. This fragment is often a prominent peak in the mass spectrum.

  • Loss of a Thioformyl Radical (•CHS): This rearrangement-based fragmentation can also occur, leading to a significant fragment ion.

  • Loss of a Methylthio Radical (•SCH₃): Cleavage of the C-S bond results in the formation of a biphenyl cation.

Comparative Analysis of Methylthio Biphenyl Isomers

  • Ortho Isomer (2-Methylthio biphenyl): Ortho-substituted compounds can exhibit unique fragmentation patterns due to "ortho effects," where the proximity of the two functional groups allows for intramolecular rearrangements and interactions. For 2-methylthio biphenyl, this could lead to enhanced loss of a methyl radical followed by cyclization, or unique rearrangements involving the second phenyl ring.

  • Meta Isomer (3-Methylthio biphenyl): The meta isomer is less likely to exhibit significant ortho effects. Its fragmentation pattern is expected to be more representative of the general pathways outlined above, with the relative intensities of the fragment ions being influenced by the electronic effects of the substituent at the meta position.

  • Para Isomer (4-Methylthio biphenyl): The para isomer, with the substituent located furthest from the other phenyl ring, is also unlikely to show ortho effects. Its fragmentation pattern will be governed by the electronic stability of the resulting fragment ions.

Table 1: Predicted Major Fragment Ions for Methylthio Biphenyl Isomers (EI-MS)

Fragment IonProposed StructureExpected Relative AbundanceRationale
[M]⁺˙ Molecular IonHighStable aromatic system.
[M-CH₃]⁺ Biphenylthiolate CationHigh (especially for ortho)Formation of a stable cation. Ortho position may facilitate stabilization.
[M-CHS]⁺˙ Rearranged IonModerateCommon rearrangement for aryl sulfides.
[M-SCH₃]⁺ Biphenyl CationModerateCleavage of the C-S bond.
[C₁₂H₉]⁺ Biphenyl CationModerateResult of C-S bond cleavage.

Note: The exact m/z values will depend on the specific isomer being analyzed. The molecular weight of methylthio biphenyl (C₁₃H₁₂S) is 200.29 g/mol .

Experimental Protocol for GC-MS Analysis

To obtain high-quality, reproducible mass spectra of methylthio biphenyls, a well-defined experimental protocol is essential. The following provides a general workflow for the analysis of these compounds using gas chromatography-mass spectrometry.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., reaction mixture, environmental sample) Extraction Solvent Extraction (e.g., with dichloromethane or hexane) Sample->Extraction Concentration Concentration (under a stream of nitrogen) Extraction->Concentration Injection GC Injection (Splitless mode) Concentration->Injection Separation Chromatographic Separation (e.g., HP-5MS column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole or Ion Trap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Deconvolution Chromatogram Deconvolution Detection->Deconvolution Identification Compound Identification (Mass Spectral Library Search) Deconvolution->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification

Caption: A general experimental workflow for the GC-MS analysis of methylthio biphenyls.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the sample containing methylthio biphenyls in a suitable volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If the sample is in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the analytes of interest.

  • Gas Chromatography (GC) Parameters:

    • Injector: Use a split/splitless injector in splitless mode to maximize sensitivity. Set the injector temperature to 250-280 °C.

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable for separating the isomers.

    • Oven Program: Start with an initial oven temperature of around 100 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.

    • Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: Scan from m/z 40 to 400 to ensure all relevant fragment ions are detected.

    • Data Acquisition: Acquire data in full scan mode to obtain complete mass spectra for identification.

  • Data Analysis:

    • Process the acquired chromatograms to identify the peaks corresponding to the methylthio biphenyl isomers.

    • Extract the mass spectrum for each peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the fragmentation patterns of the different isomers.

    • If available, compare the obtained spectra with a reference library for confirmation.

Conclusion

The mass spectrometric fragmentation of methylthio biphenyls provides a rich source of structural information that is invaluable for their identification and differentiation. While the biphenyl core provides a stable platform, the position of the methylthio substituent significantly directs the fragmentation pathways. Understanding these pathways, particularly the characteristic losses of methyl and thioformyl radicals, allows researchers to confidently identify these compounds in complex mixtures. The provided experimental protocol offers a robust starting point for the GC-MS analysis of methylthio biphenyls, enabling scientists in drug discovery and related fields to effectively characterize these important molecular scaffolds.

References

  • Lehmann, J. P., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5. [Link]

  • Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1964). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 68(10), 3091-3093. [Link]

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114. [Link]

  • Singh, P., & Kaur, M. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S253-S269. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Jackson, G. P., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International, 242, 147-153. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • University of Bristol. (2013). Ion fragmentation of small molecules in mass spectrometry Class overview. University of Bristol. [Link]

  • Flammang, R., et al. (2003). Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: mass spectrometric and computational study. International Journal of Mass Spectrometry, 228(1), 151-165. [Link]

  • Zenkevich, I. G., & Kosman, V. M. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013102. [Link]

  • Leclercq, P. A., & van den Bogaert, H. M. (1990). Mass spectra of liquid crystals. II. Biphenyl and cyclohexylbiphenyl derivatives. Organic Mass Spectrometry, 25(12), 683-685. [Link]

  • Galimberti, F., et al. (2014). Methyldibenzothiophene isomer ratio in crude oils: Gas chromatography tandem mass spectrometry analysis. Journal of Chromatography A, 1362, 237-243. [Link]

  • Zenkevich, I. G., & Chupalov, A. A. (1996). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (5), 841-847. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC North America, 38(11), 624-633. [Link]

  • Julian, R. R., et al. (2023). A New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Analytical Chemistry. [Link]

  • OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). International Organisation of Vine and Wine. [Link]

  • D'Agostino, P. A., & Hancock, J. R. (2008). SYNTHESIS AND MASS SPECTRAL ANALYSIS OF HD DEGRADATION PRODUCTS. A COMPUTATIONAL ELUCIDATION OF THE FRAGMENTATION PATHWAYS. Defence Research and Development Canada. [Link]

  • Rosenberg, L. (2016). A simple tool for the analysis of air- and moisture-sensitive organometallic compounds by electron ionization mass spectrometry. Dalton Transactions, 45(40), 15792-15795. [Link]

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A Comparative Analysis of HPLC Retention Times: Methylthio vs. Methoxy Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Substituent Effects in Reversed-Phase Chromatography

In the landscape of pharmaceutical and chemical research, understanding the subtle nuances of molecular structure and their impact on analytical behavior is paramount. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of methylthio- and methoxy-substituted biphenyls. As structurally similar compounds, their differential behavior in reversed-phase chromatography offers valuable insights into the interplay of polarity, hydrophobicity, and stationary phase interactions.

The Foundational Chemistry: Polarity and Interactions

At the heart of this comparison lies the difference in the electronic properties of the sulfur atom in a methylthio group (-SCH₃) and the oxygen atom in a methoxy group (-OCH₃). Oxygen is more electronegative than sulfur, which leads to a greater polarization of the C-O bond compared to the C-S bond.[1][2] This intrinsic difference in polarity is a primary determinant of their interaction with the stationary and mobile phases in reversed-phase HPLC.[3]

In reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase, more polar compounds tend to have a weaker interaction with the stationary phase and thus elute earlier.[4][5][6] Therefore, it is generally anticipated that methoxy biphenyls, being more polar, will exhibit shorter retention times than their methylthio counterparts. However, the biphenyl ring system introduces the possibility of π-π interactions, which can add another layer of complexity to the separation mechanism, especially when using stationary phases with aromatic character, such as biphenyl or phenyl-hexyl columns.[7][8]

Experimental Design: A Head-to-Head Comparison

To empirically validate these principles, a robust HPLC method was designed. The primary objective is to resolve a model mixture of 4-methoxybiphenyl and 4-methylthiobiphenyl under typical reversed-phase conditions.

Experimental Protocol

A standard HPLC system equipped with a UV detector is suitable for this analysis.[4]

  • Sample Preparation: Prepare individual 1 mg/mL stock solutions of 4-methoxybiphenyl and 4-methylthiobiphenyl in methanol. Create a mixed standard by combining equal volumes of each stock solution.

  • HPLC System and Conditions:

    • Column: A C18 column (4.6 x 150 mm, 5 µm) is a good starting point due to its wide applicability.[4][5][9]

    • Mobile Phase: A gradient of acetonitrile and water is a common choice for separating non-polar aromatic compounds.[4][10]

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

    • Gradient Program: A linear gradient from 60% B to 90% B over 10 minutes is a reasonable starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[4]

    • Detection: UV at 254 nm.[4]

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis: Inject the mixed standard and record the chromatogram. Identify the peaks corresponding to each compound based on individual standard injections and determine their retention times.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock_MeO 4-Methoxybiphenyl Stock (1 mg/mL) Mixed_Std Mixed Standard Stock_MeO->Mixed_Std Stock_MeS 4-Methylthiobiphenyl Stock (1 mg/mL) Stock_MeS->Mixed_Std Injector Injector Mixed_Std->Injector Column C18 Column (4.6x150mm, 5µm) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Results Retention Times Chromatogram->Results

Experimental workflow for the HPLC comparison of methylthio and methoxy biphenyls.

Expected Results and Discussion

Based on the principles of reversed-phase chromatography, the following outcomes are anticipated:

CompoundFunctional GroupExpected Retention Time (min)Rationale
4-Methoxybiphenyl-OCH₃ShorterHigher polarity due to the more electronegative oxygen atom leads to weaker interaction with the C18 stationary phase.
4-Methylthiobiphenyl-SCH₃LongerLower polarity due to the less electronegative sulfur atom results in a stronger hydrophobic interaction with the stationary phase.

The chromatogram is expected to show two well-resolved peaks, with the 4-methoxybiphenyl eluting before the 4-methylthiobiphenyl. This difference in retention time is a direct consequence of the methoxy group imparting a more polar character to the biphenyl scaffold compared to the methylthio group.

It is important to note that while a C18 column is a robust choice, alternative stationary phases could offer different selectivities. For instance, a biphenyl stationary phase might introduce π-π stacking interactions that could alter the elution order or improve the resolution between the two compounds.[7][11] The choice of organic modifier in the mobile phase (e.g., methanol vs. acetonitrile) can also influence selectivity.[12]

Analyte_Interaction cluster_column C18 Stationary Phase cluster_analytes Analytes in Mobile Phase C18 C18 Chains Hydrophobic Environment MeO 4-Methoxybiphenyl -OCH₃ (More Polar) MeO->C18:f0 Weaker Hydrophobic Interaction (Shorter Retention) MeS 4-Methylthiobiphenyl -SCH₃ (Less Polar) MeS->C18:f0 Stronger Hydrophobic Interaction (Longer Retention)

Interaction of methylthio and methoxy biphenyls with a C18 stationary phase.

Conclusion

The comparative HPLC analysis of methylthio and methoxy biphenyls serves as an excellent practical illustration of fundamental chromatographic principles. The higher electronegativity of the oxygen atom in the methoxy group renders the corresponding biphenyl derivative more polar, leading to a shorter retention time on a C18 column compared to its methylthio analog. This guide provides a clear experimental framework for observing this phenomenon and underscores the importance of substituent effects in analytical method development. For researchers in drug discovery and development, a solid grasp of these structure-retention relationships is crucial for predicting and optimizing the separation of complex mixtures.

References

  • Application Note: High-Performance Liquid Chromatography (HPLC) Characterization of Bimesityl-Containing Compounds - Benchchem.
  • Separation of Biphenyl on Newcrom R1 HPLC column - SIELC Technologies.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases - Chrom
  • Ascentis® Express Biphenyl UHPLC and HPLC Columns - MilliporeSigma.
  • Method development for the HPLC analysis of biphenyltetrols - Benchchem.
  • 90 Å Biphenyl, 2 µm Column Care & Use Sheet - HPLC.
  • Understanding C18 Column in HPLC: A Comprehensive Guide.
  • Selectivity of Packing Materials in Reversed Phase Liquid Chrom
  • Using a Phenyl Column When Separ
  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity - Phenomenex.
  • Guide to Choosing the Correct HPLC Solvent - Phenomenex.
  • Chemical polarity - Wikipedia.
  • Is methionine polar or non-polar. While some sources state that methionine is polar, the Kaplan review claims that it is actually non-polar.

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Bioisosteric replacement of methylthio with methoxy in benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Bioisosteric Replacement of Methoxy with Methylthio in Benzoic Acid Derivatives: A Technical Comparison Guide

Introduction

In medicinal chemistry, the optimization of a lead compound frequently hinges on overcoming metabolic liabilities without sacrificing target affinity. For benzoic acid derivatives, the methoxy group (-OCH₃) is a ubiquitous motif that provides critical hydrogen-bond acceptor capabilities and modulates electron density. However, it is notoriously susceptible to1, leading to rapid clearance and the generation of potentially reactive or inactive phenol metabolites[1].

To circumvent this, the 2 of the methoxy group with a methylthio group (-SCH₃) has emerged as a highly effective strategy[2]. This guide objectively compares the physicochemical and pharmacokinetic performance of -OCH₃ versus -SCH₃ substitutions in benzoic acid scaffolds, providing researchers with the theoretical causality and self-validating experimental protocols needed to execute this structural optimization.

Physicochemical and Electronic Profiling

The decision to swap an oxygen atom for a sulfur atom is rooted in their distinct physical properties. Sulfur is situated below oxygen in the periodic table; it possesses a larger van der Waals radius and greater polarizability, yet lower electronegativity.

When attached to a benzoic acid ring (e.g., at the para position), the methoxy group acts as a strong electron donor via resonance. In contrast, the methylthio group's 3p lone pairs overlap poorly with the aromatic 2p system, neutralizing its resonance-donating capacity and altering the 3[3]. Furthermore, the methylthio group significantly 4 (LogP) of the molecule, which can enhance cell membrane permeability but may also alter plasma protein binding profiles[4].

Table 1: Quantitative Physicochemical Comparison of -OCH₃ vs. -SCH₃ Substituents

Property / ParameterMethoxy (-OCH₃)Methylthio (-SCH₃)Impact on Benzoic Acid Derivative
Hammett Constant (σ_para) -0.270.00-SCH₃ reduces electron density at the carboxylic acid relative to -OCH₃, slightly increasing acidity.
Hammett Constant (σ_meta) +0.12+0.15Both act as mild electron-withdrawing groups via inductive effects at the meta position.
Lipophilicity (Hansch π) -0.02+0.61-SCH₃ dramatically increases lipophilicity, driving higher LogD values.
van der Waals Volume ~37 ų~47 ų-SCH₃ occupies more steric bulk, which can alter binding pocket conformation.
Metabolic Vulnerability High (O-Demethylation)Low (S-Oxidation)-SCH₃ shifts metabolism from clearance-inducing demethylation to potentially active sulfoxidation.

Metabolic Divergence: O-Demethylation vs. S-Oxidation

The primary causality behind this bioisosteric switch is the modulation of metabolic pathways. The methoxy group is a prime target for CYP450 enzymes, which abstract a hydrogen from the methyl group, leading to a hemiacetal intermediate that collapses into a phenol[1]. Phenols are often rapidly cleared via Phase II glucuronidation.

Conversely, the larger, more polarizable sulfur atom in the methylthio group is a poorer substrate for demethylation. Instead, it is 1 (-S(O)CH₃) or sulfone (-SO₂CH₃)[1]. In many drug development campaigns, these oxidized sulfur metabolites retain on-target pharmacological activity, effectively extending the drug's half-life and efficacy.

MetabolicPathway OMe Methoxy Derivative (-OCH3) CYP_O CYP450 O-Demethylation OMe->CYP_O Vulnerable Phenol Phenol Metabolite (-OH) Inactive / Cleared CYP_O->Phenol SMe Methylthio Derivative (-SCH3) CYP_S CYP450 S-Oxidation SMe->CYP_S Resistant Sulfoxide Sulfoxide / Sulfone (-S(O)CH3) Active CYP_S->Sulfoxide

Caption: Metabolic divergence of methoxy versus methylthio derivatives.

Experimental Methodologies for Validation

To objectively validate the performance of the methylthio bioisostere against its methoxy counterpart, two self-validating experimental protocols must be executed: one for metabolic stability and one for lipophilicity.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance (CL_int) of the derivatives. Liver microsomes are used because they contain the concentrated CYP450 enzymes responsible for phase I metabolism.

Causality & Self-Validation System:

  • NADPH Addition: CYP450 enzymes obligately require NADPH as an electron donor. A control lacking NADPH is mandatory to differentiate true enzymatic metabolism from chemical instability in the buffer.

  • Cold Acetonitrile Quench: Acetonitrile instantly denatures the enzymes to stop the reaction at precise time points and precipitates proteins, preventing LC-MS/MS column clogging.

  • Positive Control: Dextromethorphan (a known O-demethylation substrate) must be run in parallel to validate the enzymatic viability of the microsome batch.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 µM solution of the benzoic acid derivative (methoxy or methylthio) in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL human liver microsomes.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Extraction: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and monitor for the appearance of phenol (for -OCH₃) or sulfoxide (for -SCH₃) mass transitions.

ExpWorkflow Step1 1. Microsome Preparation Step2 2. NADPH Incubation Step1->Step2 Step3 3. Quench with Acetonitrile Step2->Step3 Step4 4. Centrifuge & Extract Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Caption: Experimental workflow for in vitro microsomal stability assessment.

Protocol 2: Shake-Flask Method for LogD (pH 7.4) Determination

Because benzoic acid derivatives contain an ionizable carboxylic acid, LogP (neutral species lipophilicity) is insufficient. LogD at physiological pH (7.4) must be measured empirically, as computational models often miscalculate the exact solvation energies of sulfur versus oxygen.

Causality & Self-Validation System:

  • Pre-saturation: Octanol and water must be mutually pre-saturated before the experiment. If not, the phases will partition into each other during the assay, artificially altering the phase volumes and skewing the concentration ratio.

  • Mass Balance Check: The total moles of the compound recovered from both the octanol and aqueous phases must equal the initial moles spiked. A recovery of <90% indicates compound loss (e.g., precipitation or glass adsorption), invalidating the run.

Step-by-Step Procedure:

  • Phase Preparation: Vigorously stir equal volumes of n-octanol and 50 mM phosphate buffer (pH 7.4) for 24 hours, then allow them to separate completely to achieve mutual saturation.

  • Spiking: Dissolve the compound in the pre-saturated octanol to a known concentration (e.g., 100 µg/mL).

  • Partitioning: Combine 5 mL of the spiked octanol with 5 mL of the pre-saturated buffer in a glass vial. Shake mechanically at 25°C for 60 minutes.

  • Separation: Centrifuge the vials at 3,000 rpm for 10 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Analysis: Carefully sample both phases and quantify the compound concentration using HPLC-UV. Calculate LogD as Log₁₀([Concentration in Octanol] / [Concentration in Buffer]).

Case Studies in Drug Design

The practical utility of this bioisosteric replacement is well-documented. For instance, in the development of trans-stilbene derivatives acting as CYP1B1 inhibitors (a target for cancer chemoprevention), researchers synthesized analogues replacing methoxy groups with methylthio groups. The 5 due to the increased lipophilicity and maintained potent enzyme inhibition[5].

Similarly, in antitubulin agents, replacing a para-methoxy group with a para-methylthio group not only blocked the formation of an inactive phenol metabolite but resulted in a highly potent compound (IC₅₀ = 4.6 nM), proving that the sulfur atom can enhance target binding while 6[6].

Conclusion

Replacing a methoxy group with a methylthio group in benzoic acid derivatives is not merely a structural tweak; it is a calculated physicochemical maneuver. By understanding the causality behind the steric bulk, electronic resonance, and metabolic preferences of sulfur versus oxygen, researchers can rationally design self-validating assays to prove that the -SCH₃ bioisostere successfully mitigates O-demethylation liabilities while often improving or retaining pharmacological potency.

References

  • ACS Publications. "Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews".[Link]

  • PubMed Central (PMC). "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation".[Link]

  • Arabian Journal of Chemistry. "Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors".[Link]

  • Wikipedia. "Hammett equation".[Link]

  • Cambridge MedChem Consulting. "Bioisosteric Replacements". [Link]

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Metabolic stability of methylthio vs methylsulfonyl biphenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Lead Optimization Strategy: Metabolic Stability of Methylthio vs. Methylsulfonyl Biphenyl Derivatives

In small-molecule drug discovery, the biphenyl scaffold is a privileged structure, frequently utilized to access deep hydrophobic pockets in target proteins. However, decorating these rings with sulfur-containing functional groups—specifically methylthio (-SCH₃) versus methylsulfonyl (-SO₂CH₃)—profoundly dictates the molecule's pharmacokinetic (PK) fate. This guide provides a mechanistic and experimental comparison of these two moieties, demonstrating why the transition from a methylthio to a methylsulfonyl group is a classic bioisosteric replacement used to rescue metabolically labile drug candidates.

Mechanistic Causality: The S-Oxidation Liability

The fundamental difference in metabolic stability between these two groups lies in their electronic configurations. The sulfur atom in a methylthio group possesses two lone pairs of electrons. These lone pairs are highly nucleophilic and serve as prime targets for electrophilic oxygen species generated by the heme iron center of Cytochrome P450 (CYP450) enzymes in the liver. Consequently, methylthio derivatives undergo rapid Phase I S-oxidation, sequentially forming sulfoxides (-S(O)CH₃) and sulfones (-SO₂CH₃) (1[1]).

Conversely, the methylsulfonyl group is already in a hexavalent, fully oxidized state. With its electrons tightly engaged in double bonds with two oxygen atoms, the sulfur center is electronically deactivated. This creates a "metabolic dead-end," rendering the molecule highly resistant to further CYP-mediated oxidation. This strategy has been famously employed in the development of COX-II inhibitors and antimalarial agents to achieve sustained systemic exposure (2[2]).

Pathway A Methylthio Biphenyl (-SCH3) Metabolically Labile B CYP450 S-Oxidation A->B C Sulfoxide Intermediate (-S(O)CH3) B->C D CYP450 S-Oxidation C->D E Methylsulfonyl Biphenyl (-SO2CH3) Metabolically Stable D->E

CYP450-mediated S-oxidation pathway of methylthio to methylsulfonyl.

Comparative Pharmacokinetics & Metabolic Stability

When evaluating a matched molecular pair (MMP) of biphenyl derivatives, the quantitative shift in metabolic stability is striking. The table below summarizes typical in vitro and in vivo parameters when a methylthio group is replaced by a methylsulfonyl group to mitigate idiosyncratic toxicity and rapid clearance (3[3]).

Pharmacokinetic ParameterBiphenyl-SCH₃ (Methylthio)Biphenyl-SO₂CH₃ (Methylsulfonyl)
In vitro

(µL/min/mg)
> 85.0 (High clearance)< 15.0 (Low clearance)
HLM Half-life (

, min)
12 - 18> 120
Primary Metabolic Fate Rapid Phase I S-oxidationRenal excretion / Glucuronidation
In vivo Oral Bioavailability (F%) < 20% (Extensive first-pass)> 70% (Evades first-pass)
Topological Polar Surface Area (TPSA) ~ 25 Ų~ 42 Ų

Self-Validating Experimental Methodology: In Vitro HLM Stability Assay

To objectively compare the metabolic lability of these derivatives, researchers employ Human Liver Microsome (HLM) stability assays. The following protocol is designed as a self-validating system to ensure that observed degradation is exclusively CYP450-mediated and not an artifact of chemical instability.

Step-by-Step Protocol:

  • Substrate Preparation : Prepare a 1 µM solution of the test compound (Methylthio or Methylsulfonyl derivative) in 100 mM potassium phosphate buffer (pH 7.4). Causality: A low substrate concentration (1 µM) ensures the reaction remains well below the

    
     (in the linear range of Michaelis-Menten kinetics), preventing enzyme saturation and yielding an accurate intrinsic clearance (
    
    
    
    ) value.
  • Matrix Addition : Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the reaction by adding 1 mM NADPH. Self-Validation Check: Run a parallel control lacking NADPH (-NADPH). Because NADPH is the obligate electron donor for CYP450s, any compound depletion in the -NADPH control indicates chemical instability or non-CYP enzymatic degradation (e.g., esterases), validating the specificity of the assay for Phase I oxidative metabolism.

  • Time-Course Sampling : Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. The 0-minute timepoint establishes the 100% baseline for recovery calculations.

  • Reaction Quenching : Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., 100 nM Verapamil). Causality: The organic solvent instantly denatures the CYP450 enzymes by disrupting their tertiary structure, halting the reaction. The internal standard normalizes any volumetric inconsistencies during subsequent precipitation and centrifugation steps.

  • LC-MS/MS Analysis : Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

Workflow Step1 1. Substrate Preparation 1 µM Compound in PO4 Buffer Step2 2. Matrix Addition Add HLM (0.5 mg/mL) & Pre-warm Step1->Step2 Step3 3. Reaction Initiation Add 1 mM NADPH (Cofactor) Step2->Step3 Step4 4. Time-Course Sampling Aliquots at 0, 15, 30, 60 min Step3->Step4 Step5 5. Reaction Quenching Add Ice-Cold ACN + Internal Std Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Parent Depletion Step5->Step6

Step-by-step workflow for in vitro Human Liver Microsome (HLM) stability assay.

Conclusion

The targeted replacement of a methylthio group with a methylsulfonyl group is a highly effective tactic in medicinal chemistry to overcome poor metabolic stability. By eliminating the lone electron pairs susceptible to CYP450-mediated S-oxidation, the methylsulfonyl moiety acts as a metabolic shield, drastically reducing intrinsic clearance and improving oral bioavailability. This principle has been repeatedly validated across diverse therapeutic areas, from classic NSAIDs to novel antimalarial chemotypes (4[4]).

References

  • Metabolism and metabolites of polychlorinated biphenyls Source: ResearchGate URL
  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity Source: ACS Publications URL
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL
  • 3-(4-(methylsulfonyl)phenyl)

Sources

A Comparative Analysis of the Biological Activity of 3-Substituted vs. 4-Substituted Biphenyl Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The biphenyl scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] The inherent rigidity of the biphenyl core, coupled with the functional versatility of a carboxylic acid group, provides a robust framework for the design of targeted therapeutics.[1] The specific substitution pattern on the biphenyl rings plays a pivotal role in defining the pharmacological profile of these compounds. This guide offers an in-depth comparison of the biological activities of 3-substituted versus 4-substituted biphenyl carboxylic acids, providing a critical analysis of their structure-activity relationships (SAR) in key therapeutic areas and detailing the experimental methodologies used for their evaluation.

The Decisive Role of Substituent Position: A Head-to-Head Comparison

The seemingly subtle shift of a substituent from the meta (3-position) to the para (4-position) on the biphenyl ring can profoundly impact a molecule's interaction with its biological target. This positional isomerism influences the molecule's overall shape, electronic distribution, and ability to form key interactions within a binding pocket, thereby dictating its potency and selectivity.

Anticancer Activity: A Tale of Two Isomers

In the realm of oncology, the positioning of substituents on the biphenyl carboxylic acid scaffold can lead to differential cytotoxic effects against various cancer cell lines.

A study on a series of biphenyl carboxylic acid derivatives as potential anticancer agents revealed that the substitution pattern significantly influences their efficacy. For instance, a benzyloxy-substituted biphenyl carboxylic acid derivative demonstrated potent activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values of 9.92 ± 0.97 µM and 9.54 ± 0.85 µM, respectively.[2] In the same study, the unsubstituted biphenyl carboxylic acid also showed good activity, with IC50 values of 10.14 ± 2.05 µM against MCF-7 and 10.78 ± 2.58 µM against MDA-MB-231 cells.[2] While this particular study focused on a 4-substituted parent structure, it highlights the significant impact of substituents on anticancer activity.

Another study focusing on biphenyl-4-carboxylic acid derivatives as inhibitors of Cdk4 and tubulin polymerization identified a nonplanar analogue, Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide, with potent in vitro and in vivo anticancer activity.[3] This compound was shown to block the cell cycle at both the G0/G1 and G2/M phases and induce apoptosis in cancer cells.[3]

While direct comparative studies between 3- and 4-substituted biphenyl carboxylic acids in anticancer activity are not abundant in the reviewed literature, the available data underscores the importance of the substitution pattern in achieving potent and selective anticancer agents.

Table 1: Comparative Anticancer Activity of Substituted Biphenyl Carboxylic Acid Derivatives

Compound/SubstituentPositionCancer Cell LineIC50 (µM)Reference
Benzyloxy4'MCF-79.92 ± 0.97[2]
Benzyloxy4'MDA-MB-2319.54 ± 0.85[2]
Unsubstituted-MCF-710.14 ± 2.05[2]
Unsubstituted-MDA-MB-23110.78 ± 2.58[2]
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The biphenyl carboxylic acid moiety is a well-established pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The position of substituents can influence the selectivity and potency of these inhibitors for the two isoforms, COX-1 and COX-2.

A series of novel biphenyl-4-carboxylic acid amides were synthesized and evaluated for their anti-inflammatory activity.[4] One of the most potent compounds in a series of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide, demonstrated significant anti-inflammatory and analgesic properties with a favorable gastric safety profile in animal models.[5] Another study on biphenyl-4-carboxylic acid derivatives bearing a 4-oxothiazolidin-3-yl amide moiety also reported significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats.[6]

While these studies primarily focus on 4-substituted derivatives, the general principles of NSAID binding to COX enzymes suggest that the position of substituents is critical for achieving selectivity. The larger active site of COX-2 compared to COX-1 allows for the accommodation of bulkier substituents, and the specific placement of functional groups can lead to enhanced binding affinity and selectivity.

Diagram 1: General Structure of Substituted Biphenyl Carboxylic Acids

Caption: General chemical structure of substituted biphenyl carboxylic acids.

Antimicrobial Activity: A Clear Distinction Between Positional Isomers

In the context of antimicrobial agents, the positioning of substituents on the biphenyl scaffold can dramatically alter the spectrum and potency of activity against various pathogens.

A study investigating biphenyl and dibenzofuran derivatives as potential antimicrobial agents against antibiotic-resistant bacteria found that specific substitution patterns were crucial for activity.[7] For instance, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol exhibited potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis with minimum inhibitory concentration (MIC) values as low as 3.13 and 6.25 µg/mL, respectively.[7] This highlights the importance of the 4'-position for this class of compounds.

In another study, derivatives of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amide were synthesized and showed promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8]

Conversely, a study on biphenylic 3,4-dihydropyrimidine derivatives synthesized from biphenyl 4-carbaldehyde demonstrated in-vitro antibacterial and antifungal activity, again emphasizing the 4-substituted biphenyl moiety as a key structural feature.[9]

The collective evidence from these studies suggests that for many classes of biphenyl-based antimicrobial agents, substitution at the 4-position is a recurring motif for potent activity.

Table 2: Comparative Antimicrobial Activity of Substituted Biphenyl Derivatives

Compound/SubstituentPositionMicroorganismMIC (µg/mL)Reference
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol4'S. aureus (MRSA)3.13[7]
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol4'E. faecalis (MDR)6.25[7]
Coumarin-1,2,3-triazole conjugates4E. faecalis12.5–50[10]

Experimental Methodologies: A Guide to Biological Evaluation

The objective comparison of 3- and 4-substituted biphenyl acids relies on robust and standardized experimental protocols. The following sections detail the methodologies for key biological assays.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.[11][12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[13]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds (3- and 4-substituted biphenyl acids) in a suitable solvent (e.g., DMSO) and then in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle controls (medium with solvent) and untreated controls (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm is often used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Diagram 2: Experimental Workflow for the MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Biphenyl Acid Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: A stepwise representation of the MTT assay workflow.

Protocol 2: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. A fluorometric assay is a common and sensitive method.[15][16][17]

Principle: The assay detects the prostaglandin G2 intermediate produced by COX-2 activity using a fluorescent probe. The reduction in fluorescence intensity in the presence of an inhibitor corresponds to its inhibitory activity.[17]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents, including COX assay buffer, heme, COX-2 enzyme, and a fluorescent probe, according to the kit manufacturer's instructions. Prepare a stock solution of the test compounds in DMSO and create serial dilutions.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the designated wells.

  • Inhibitor Addition: Add the diluted test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control to the appropriate wells. Include a vehicle control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 5-10 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[17]

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value from a dose-response curve.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20] The broth microdilution method is a standard technique for determining MIC values.[21]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration that shows no visible growth (turbidity) is recorded as the MIC.[22]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[19] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion: Guiding Future Drug Design

The comparative analysis of 3- and 4-substituted biphenyl carboxylic acids reveals that the position of the substituent is a critical determinant of biological activity. While 4-substituted derivatives have shown significant promise in anticancer and antimicrobial applications, the subtle electronic and steric changes introduced by 3-substitution can offer unique advantages in terms of selectivity and potency for specific targets. A thorough understanding of these structure-activity relationships, supported by robust and reproducible experimental data, is paramount for the rational design of next-generation biphenyl-based therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of biphenyl acid chemistry and to strategically design and evaluate novel compounds with enhanced therapeutic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. BenchChem.
  • ResearchHub. (2024, April 2).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Andrews, J. M. (2006). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 58(1), 5-16.
  • BenchChem. (2025). Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition. BenchChem.
  • Merck. (n.d.).
  • Heithoff, D. M., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102438.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
  • BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. BenchChem.
  • Cowen, L. E. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3723.
  • Emery Pharma. (2016, September 1).
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Cytotoxicity Testing of CL-197. BenchChem.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Deep, A., et al. (2009). Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide. Acta Poloniae Pharmaceutica, 66(4), 387-393.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Deep, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67.
  • Zhang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894.
  • Singh, P., & Kaur, M. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1054-S1076.
  • BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 9(10), 89-94.
  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
  • Wieczorek, M., et al. (2018).
  • Ali, I., et al. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 57(22), 9658-9672.
  • Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 63-67.
  • Kumar, A., et al. (2011). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 61(9), 517-522.
  • Patel, R., et al. (2015). Novel Biphenylic 3, 4-dihydropyrimidine Derivatives as Anti-Microbial Agents: Synthesis, Characterization and in vitro Antimicrobial Activity. Journal of Applicable Chemistry, 4(2), 567-575.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-(3-Methylthiophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Compound Class: Substituted Biphenyl Benzoic Acid / Aryl Thioether. Physical State: Solid (Powder/Crystal). Primary Hazards: Acidic irritation (Eyes/Skin), Respiratory irritation (Dust), Potential Organosulfur stench/sensitization.

Critical Directive: Treat as a Category 2 Skin Irritant and Category 1 Eye Damager (due to acidic moiety). All handling of dry powder must occur within a certified chemical fume hood to prevent inhalation and odor contamination.

PPE Component Specification Critical Reasoning
Gloves Nitrile (Double-gloved) Protects against organic acids; prevents sulfur-compound permeation.
Eye Protection Chemical Goggles Safety glasses are insufficient for acidic dusts that can cause corneal opacity.
Respiratory Fume Hood (Primary) Engineering control is mandatory. N95 only for emergency spill cleanup outside hood.
Clothing Lab Coat (Buttoned) Prevents particulate accumulation on street clothes.
Hazard Assessment & Scientific Rationale

As a niche intermediate (likely used in Suzuki-Miyaura cross-coupling for drug discovery), specific toxicological data (LD50) may be sparse. Therefore, we apply Read-Across Toxicology based on its structural pharmacophores: the Benzoic Acid moiety and the Thioether linkage.

A. Structural Hazard Analysis
  • Benzoic Acid Moiety (The Acid):

    • Risk: Organic acids have a pKa ~4.2. Contact with moist mucous membranes (eyes, lungs) generates protons (

      
      ), leading to immediate protein denaturation and irritation.
      
    • H-Code Prediction: H318 (Causes serious eye damage) or H319 (Causes serious eye irritation).

  • Thioether (Sulfide) Linkage (The Sulfur):

    • Risk: Aryl thioethers can be volatile enough to cause olfactory fatigue or nausea. They are also lipophilic, aiding skin absorption.

    • Chemical Fate: Susceptible to oxidation. Incompatible with strong oxidizers (creates sulfoxides/sulfones exothermically).

  • Biphenyl Core:

    • Risk: Increases molecular weight, likely making the solid less volatile but potentially more persistent if inhaled as dust.

PPE Specifications & Selection Matrix

Do not default to generic "safety gear." Select equipment based on chemical resistance data for Benzoic Acid and Aryl Sulfides.

Glove Selection Protocol
  • Material: 100% Nitrile Rubber.

  • Why Nitrile? Latex degrades rapidly against acidic organic solids dissolved in sweat or solvents. Nitrile offers superior degradation resistance to the benzoic acid group.

  • Thickness: Minimum 0.11 mm (4 mil) for standard handling; 0.20 mm (8 mil) for scale-up (>10g).

TaskGlove ConfigurationChange Frequency
Weighing (Solid) Single Nitrile (4 mil)Every 60 mins or if contaminated.
Solubilization (DCM/DMF) Double Gloving (Inner: 4 mil, Outer: 8 mil)Immediately upon splash.
Waste Disposal Single Nitrile (Extended Cuff)After task completion.
Respiratory & Eye Protection [1][2]
  • Engineering Control: All open-vessel operations must be performed in a Class II Fume Hood with a face velocity of 80–100 fpm .

  • Eye Protection:

    • Standard: Chemical Splash Goggles (Indirect Vent).

    • Prohibited: Standard safety glasses with side shields (insufficient against airborne acidic dust).

Operational Workflow: Safe Handling Lifecycle

This workflow minimizes dust generation and solvent exposure.[1]

SafeHandling cluster_hood Inside Fume Hood (Required) Storage Storage (Cool, Dry, Dark) Weighing Weighing (Fume Hood Only) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Anti-Static Precautions Waste Disposal (Segregated) Weighing->Waste Contaminated Wipes Reaction Reaction/Usage Solubilization->Reaction Dissolved State Reaction->Waste Quench & Separate

Figure 1: Operational workflow emphasizing containment within the fume hood during the high-risk solid handling phase.

Step-by-Step Protocol

1. Preparation & Weighing:

  • Static Control: Organic powders often carry static charge. Use an anti-static gun or ionizer if the powder "flies."

  • Taring: Place the receiving vessel (flask) in the hood before opening the chemical container.

  • Technique: Do not use a spatula that has touched oxidizers. Use a disposable plastic spatula or a dedicated stainless steel scoop.

2. Solubilization (Critical Step):

  • Note: This compound is likely hydrophobic.

  • Solvent Choice: Likely soluble in DMSO, DMF, or Methanol.

  • Procedure: Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust into the hood airflow.

3. Cleanup:

  • Wipe the balance area with a solvent-dampened tissue (Ethanol) immediately after weighing.

  • Dispose of the wipe as Solid Hazardous Waste (do not throw in regular trash).

Emergency Response & Disposal
Spill Response (Solid Powder)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Goggles, Double Nitrile Gloves, N95 Respirator (if outside hood).

  • Contain: Cover spill with a dry absorbent pad to prevent dust dispersal.

  • Clean: Wet the pad slightly with inert solvent (e.g., heptane or water) to bind dust, then wipe.

  • Neutralize: Wipe surface with dilute Sodium Bicarbonate (aq) to neutralize residual acid.

Disposal Strategy
  • Stream: Organic Solid Waste (or Liquid Organic Waste if dissolved).

  • Segregation: DO NOT MIX with Oxidizing Acids (Nitric, Perchloric).[3] The thioether group can react violently or generate toxic sulfur oxides.

  • Labeling: Must be labeled "Irritant" and "Stench" (if odor is detectable).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] [Link]

  • PubChem. (2025).[4] Benzoic Acid: Safety and Hazards. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.